molecular formula C16H12Cl2O3 B2834835 (2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanol CAS No. 477858-44-9

(2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanol

Cat. No.: B2834835
CAS No.: 477858-44-9
M. Wt: 323.17
InChI Key: JIBJEUTYWADIIA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanol typically involves the reaction of 2,4-dichlorophenyl compounds with 7-methoxy-1-benzofuran-2-yl derivatives under specific conditions. One common method involves the use of a Grignard reagent, where 2,4-dichlorophenyl magnesium bromide reacts with 7-methoxy-1-benzofuran-2-carbaldehyde to form the desired product . The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture interference.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a corresponding alcohol or hydrocarbon.

    Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups such as alkyl, aryl, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol or hydrocarbon derivative.

Scientific Research Applications

(2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)ketone
  • (2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)amine
  • (2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)carboxylic acid

Uniqueness

(2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2,4-dichlorophenyl)-(7-methoxy-1-benzofuran-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O3/c1-20-13-4-2-3-9-7-14(21-16(9)13)15(19)11-6-5-10(17)8-12(11)18/h2-8,15,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBJEUTYWADIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(C3=C(C=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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